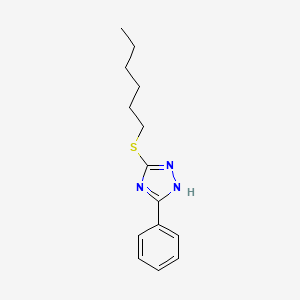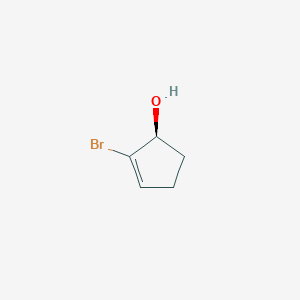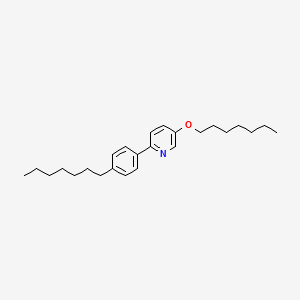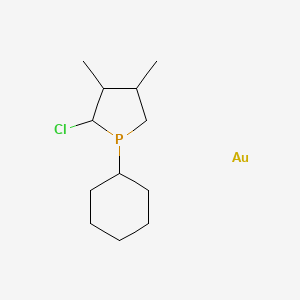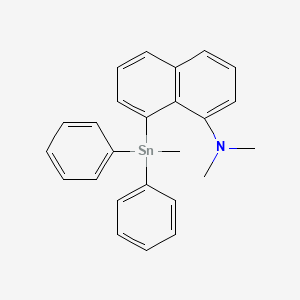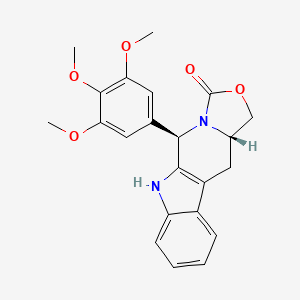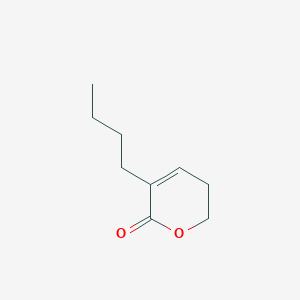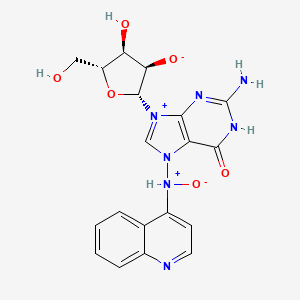
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a guanosine moiety linked to a 4-aminoquinoline structure, with an additional 1-oxide functional group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide typically involves multi-step organic reactions. One common approach is the initial formation of the 4-aminoquinoline core, followed by the introduction of the guanosine moiety and subsequent oxidation to form the 1-oxide group. Key steps in the synthesis may include:
Formation of 4-aminoquinoline: This can be achieved through the Bohlmann-Rahtz pyridine synthesis or other related methods.
Attachment of Guanosine: The guanosine moiety can be introduced via nucleophilic substitution reactions, often using protected guanosine derivatives to ensure selective reactivity.
Oxidation to 1-oxide: The final step involves the oxidation of the quinoline nitrogen to form the 1-oxide group, typically using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.
科学研究应用
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent adducts with nucleic acids, leading to DNA damage and subsequent cellular responses . Additionally, it can inhibit the activity of certain enzymes, such as topoisomerases, by stabilizing enzyme-DNA cleavage complexes . These interactions disrupt essential cellular processes, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Similar compounds to N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide include:
4-Nitroquinoline 1-oxide: A well-known DNA-damaging agent used in cancer research.
4-Aminoquinoline derivatives: These compounds share the quinoline core structure and have various biological activities.
Guanosine analogs: Compounds with modified guanosine moieties that exhibit diverse pharmacological properties.
Uniqueness
This compound is unique due to its combined structural features of guanosine and 4-aminoquinoline with an additional 1-oxide group. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
137339-24-3 |
|---|---|
分子式 |
C19H19N7O6 |
分子量 |
441.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[2-amino-7-[oxido(quinolin-4-yl)azaniumyl]-6-oxo-1H-purin-9-ium-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate |
InChI |
InChI=1S/C19H19N7O6/c20-19-22-16-13(17(30)23-19)25(8-24(16)18-15(29)14(28)12(7-27)32-18)26(31)11-5-6-21-10-4-2-1-3-9(10)11/h1-6,8,12,14-15,18,26-28H,7H2,(H3,20,22,23,30)/t12-,14-,15-,18-/m1/s1 |
InChI 键 |
UCSQMPIKMWDRKW-SCFUHWHPSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[NH+](N3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)[O-])[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[NH+](N3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)

![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
